molecular formula C12H14N2O2 B14743932 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione CAS No. 6305-66-4

4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14743932
CAS No.: 6305-66-4
M. Wt: 218.25 g/mol
InChI Key: IUHSEFYSDGYUAD-UHFFFAOYSA-N
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Description

4-amino-2-butylisoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-butylisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .

Industrial Production Methods

Industrial production methods for isoindole-1,3-diones often focus on optimizing yield and purity while minimizing environmental impact. One approach involves the use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-butylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts. Reaction conditions often involve heating and the use of solvents such as toluene .

Major Products

The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .

Scientific Research Applications

4-amino-2-butylisoindole-1,3-dione has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-butylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-2-butylisoindole-1,3-dione include other isoindole-1,3-dione derivatives and indole derivatives. These compounds share a common structural motif and exhibit similar chemical reactivity and biological activity .

Uniqueness

What sets 4-amino-2-butylisoindole-1,3-dione apart from other similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For instance, the presence of the butyl group at position 2 and the amino group at position 4 can influence the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

6305-66-4

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-amino-2-butylisoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7,13H2,1H3

InChI Key

IUHSEFYSDGYUAD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

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